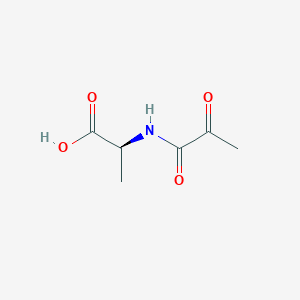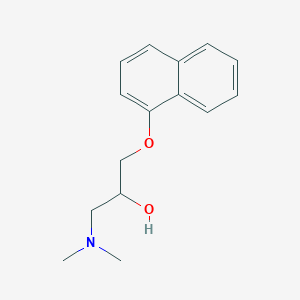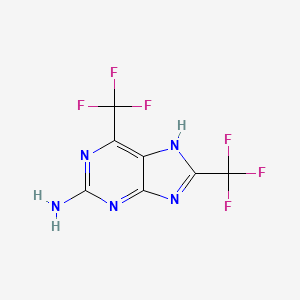
Germane, trimethyl-, ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, trimethyl-, ethynyl- is an organogermanium compound with the chemical formula (CH₃)₃GeC≡CH. This compound is characterized by the presence of a germanium atom bonded to three methyl groups and one ethynyl group. It is a colorless liquid that is used in various chemical synthesis processes and has unique properties due to the presence of both germanium and ethynyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of germane, trimethyl-, ethynyl- typically involves the reaction of trimethylgermanium chloride with acetylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)3GeCl+HC≡CH→(CH3)3GeC≡CH+HCl
This reaction requires a catalyst, such as a palladium or platinum complex, to facilitate the formation of the ethynyl group.
Industrial Production Methods
In an industrial setting, the production of germane, trimethyl-, ethynyl- involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Germane, trimethyl-, ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygen-containing functional groups.
Reduction: The compound can be reduced to form germane derivatives with different substituents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of germane derivatives with hydrogen or alkyl groups.
Substitution: Formation of new organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Germane, trimethyl-, ethynyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of germane, trimethyl-, ethynyl- involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The germanium atom can also interact with other elements, facilitating the formation of complex structures. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar structure but with silicon instead of germanium.
Trimethylgermane: Lacks the ethynyl group.
Ethynylgermane: Lacks the methyl groups.
Uniqueness
Germane, trimethyl-, ethynyl- is unique due to the presence of both germanium and ethynyl groups, which confer distinct chemical properties. The combination of these groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
Propriétés
Numéro CAS |
2290-58-6 |
|---|---|
Formule moléculaire |
C5H10Ge |
Poids moléculaire |
142.76 g/mol |
Nom IUPAC |
ethynyl(trimethyl)germane |
InChI |
InChI=1S/C5H10Ge/c1-5-6(2,3)4/h1H,2-4H3 |
Clé InChI |
IZDFGWCBQBNEPK-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)


![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)

![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)

![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)

